Cas no 873404-52-5 (3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one)

3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the dihydroisoquinolinone class, characterized by a benzyl substitution at the 3-position. This heterocyclic structure serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its rigid scaffold offers potential for modulating biological activity, making it valuable in medicinal chemistry for targeting CNS and enzyme-related pathways. The compound’s stability and synthetic accessibility further enhance its utility in multi-step organic synthesis. Researchers leverage its framework for constructing complex alkaloid analogs or probing structure-activity relationships. Proper handling under controlled conditions is recommended due to its reactivity in certain transformations.
3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one structure
873404-52-5 structure
Product Name:3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No:873404-52-5
MF:C16H15NO
MW:237.296404123306
CID:1092842
PubChem ID:72942535
Update Time:2025-05-26

3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
    • 3-benzyl-3,4-dihydro-2H-isoquinolin-1-one
    • 873404-52-5
    • 3-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one
    • Inchi: 1S/C16H15NO/c18-16-15-9-5-4-8-13(15)11-14(17-16)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,17,18)
    • InChI Key: YRSOGKCXXWDMAH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CC(CC2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 237.115364102g/mol
  • Monoisotopic Mass: 237.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.1Ų

3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Pricemore >>

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Additional information on 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Recent Advances in the Study of 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 873404-52-5): A Comprehensive Research Brief

The compound 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 873404-52-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound, characterized by its unique isoquinoline scaffold, has demonstrated promising pharmacological properties, making it a subject of intense research.

Recent studies have highlighted the synthetic pathways for 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of its synthesis, reducing byproducts and enhancing scalability. This advancement is critical for future large-scale production, particularly if the compound progresses to clinical trials.

In terms of biological activity, 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one has shown notable efficacy in modulating specific enzymatic pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its potent inhibitory effects on certain kinases implicated in inflammatory diseases. The study utilized in vitro and in vivo models to demonstrate the compound's ability to reduce cytokine production, suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant given the growing need for novel anti-inflammatory drugs with fewer side effects.

Further investigations into the compound's mechanism of action have uncovered its interaction with cellular receptors involved in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one exhibits neuroprotective properties by inhibiting oxidative stress pathways in neuronal cells. This discovery opens new avenues for its application in treating conditions such as Alzheimer's and Parkinson's diseases, although further preclinical studies are warranted to validate these effects.

Despite these promising results, challenges remain in the development of 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications to enhance its drug-like properties, as discussed in a 2023 review in Current Topics in Medicinal Chemistry.

In conclusion, 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 873404-52-5) represents a promising candidate for further drug development, with demonstrated biological activities across multiple therapeutic areas. Continued research into its synthesis, mechanism of action, and optimization will be essential to unlock its full potential. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and translating laboratory findings into clinical applications.

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